molecular formula C9H9F2N B15237989 (1S)-1-(3,4-Difluorophenyl)prop-2-enylamine

(1S)-1-(3,4-Difluorophenyl)prop-2-enylamine

Cat. No.: B15237989
M. Wt: 169.17 g/mol
InChI Key: RLCDWCQLJLLBAL-VIFPVBQESA-N
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Description

(1S)-1-(3,4-Difluorophenyl)prop-2-enylamine is an organic compound characterized by the presence of a difluorophenyl group attached to a prop-2-enylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3,4-Difluorophenyl)prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and allylamine.

    Reaction Conditions: The key step involves the condensation of 3,4-difluorobenzaldehyde with allylamine under basic conditions to form the desired product. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3,4-Difluorophenyl)prop-2-enylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

(1S)-1-(3,4-Difluorophenyl)prop-2-enylamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-1-(3,4-Difluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(3,4-Dichlorophenyl)prop-2-enylamine: Similar structure with chlorine atoms instead of fluorine.

    (1S)-1-(3,4-Dimethylphenyl)prop-2-enylamine: Similar structure with methyl groups instead of fluorine.

    (1S)-1-(3,4-Difluorophenyl)prop-2-ynylamine: Similar structure with a triple bond instead of a double bond.

Uniqueness

(1S)-1-(3,4-Difluorophenyl)prop-2-enylamine is unique due to the presence of the difluorophenyl group, which imparts specific chemical and physical properties. The fluorine atoms can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

(1S)-1-(3,4-difluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9F2N/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9H,1,12H2/t9-/m0/s1

InChI Key

RLCDWCQLJLLBAL-VIFPVBQESA-N

Isomeric SMILES

C=C[C@@H](C1=CC(=C(C=C1)F)F)N

Canonical SMILES

C=CC(C1=CC(=C(C=C1)F)F)N

Origin of Product

United States

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